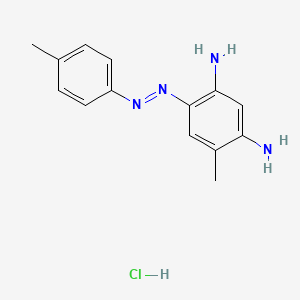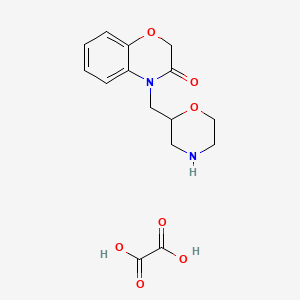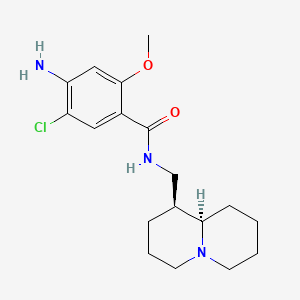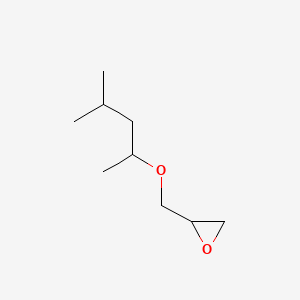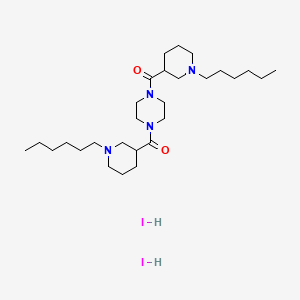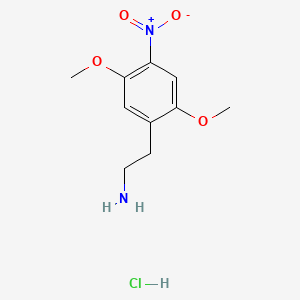
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations similar to those of LSD. This compound is often referred to by its street name, 2C-N .
Métodos De Preparación
The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) for the detection and quantification of phenethylamines.
Biology: The compound is studied for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Research is conducted to understand its potential therapeutic effects and risks associated with its use.
Industry: It is used in forensic analysis and urine drug testing.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is similar to other compounds in the 2C series, such as:
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
What sets this compound apart is its unique nitro group, which influences its chemical properties and biological activity .
Propiedades
Número CAS |
874140-40-6 |
|---|---|
Fórmula molecular |
C10H15ClN2O4 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H |
Clave InChI |
HBLKZKZKVLJMNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




